(E)-3-(5-(4-chlorophenyl)furan-2-yl)-2-cyano-N-(2-hydroxyethyl)acrylamide

SIRT5 inhibition Structure-activity relationship Cyanoacrylamide scaffold

(E)-3-(5-(4-chlorophenyl)furan-2-yl)-2-cyano-N-(2-hydroxyethyl)acrylamide (CAS 391220-42-1) is a synthetic small-molecule cyanoacrylamide derivative containing a 5-(4-chlorophenyl)furan-2-yl moiety and an N-(2-hydroxyethyl) substituent. This compound belongs to the (E)-2-cyano-3-(5-phenylfuran-2-yl)acrylamide chemotype, a scaffold characterized as a competitive inhibitor of the NAD+-dependent protein deacylase sirtuin 5 (SIRT5).

Molecular Formula C16H13ClN2O3
Molecular Weight 316.74
CAS No. 391220-42-1
Cat. No. B2499800
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-3-(5-(4-chlorophenyl)furan-2-yl)-2-cyano-N-(2-hydroxyethyl)acrylamide
CAS391220-42-1
Molecular FormulaC16H13ClN2O3
Molecular Weight316.74
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CC=C(O2)C=C(C#N)C(=O)NCCO)Cl
InChIInChI=1S/C16H13ClN2O3/c17-13-3-1-11(2-4-13)15-6-5-14(22-15)9-12(10-18)16(21)19-7-8-20/h1-6,9,20H,7-8H2,(H,19,21)/b12-9+
InChIKeySYWNOQDDLUDTJH-FMIVXFBMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(E)-3-(5-(4-chlorophenyl)furan-2-yl)-2-cyano-N-(2-hydroxyethyl)acrylamide (CAS 391220-42-1): A Structurally Differentiated Cyanoacrylamide for SIRT5 and Cytotoxicity Research


(E)-3-(5-(4-chlorophenyl)furan-2-yl)-2-cyano-N-(2-hydroxyethyl)acrylamide (CAS 391220-42-1) is a synthetic small-molecule cyanoacrylamide derivative containing a 5-(4-chlorophenyl)furan-2-yl moiety and an N-(2-hydroxyethyl) substituent. This compound belongs to the (E)-2-cyano-3-(5-phenylfuran-2-yl)acrylamide chemotype, a scaffold characterized as a competitive inhibitor of the NAD+-dependent protein deacylase sirtuin 5 (SIRT5) [1]. Structurally related cyanoacrylamides have also demonstrated broad-spectrum cytotoxic activity against human cancer cell lines [2]. The compound bears a molecular formula of C16H13ClN2O3, a molecular weight of 316.74 g/mol, and is typically supplied at ≥95% purity for research use [3].

Why Generic Cyanoacrylamide Substitution Carries Risk: The Structural Basis for Differentiated Activity


Within the (E)-2-cyano-3-(5-arylfuran-2-yl)acrylamide scaffold, even minor substituent variations produce large differences in SIRT5 inhibitory potency and selectivity [1]. The 4-chlorophenyl group on the furan ring and the N-(2-hydroxyethyl) amide side chain are not interchangeable with simpler aryl or alkyl amide variants; SAR studies in the SIRT5 series show that replacement of the furan moiety or introduction of different aryl substituents alters both potency and the selectivity window over SIRT2 and SIRT6 [1]. Furthermore, in the broader 2-phenylacrylamide cytotoxic class, substitution of the furan ring with simple aromatics shifts GI50 values from the 5–16 μM range to 7–24 μM, demonstrating that even isosteric replacements change biological activity [2]. These observations underscore that generic substitution with other cyanoacrylamide analogs cannot guarantee equivalent target engagement or biological outcome.

Quantitative Differentiation Evidence for (E)-3-(5-(4-chlorophenyl)furan-2-yl)-2-cyano-N-(2-hydroxyethyl)acrylamide (CAS 391220-42-1)


SIRT5 Inhibitory Scaffold Membership: Structural Positioning Against the Most Potent Series Analog (Compound 37)

The target compound shares the (E)-2-cyano-3-(5-arylfuran-2-yl)acrylamide core scaffold with compound 37, the most potent SIRT5 inhibitor reported in the Liu et al. series (IC50 = 5.59 ± 0.75 μM) [1]. While the target compound bears a 4-chlorophenyl group on the furan ring and an N-(2-hydroxyethyl) amide side chain—structural features not present in compound 37—the scaffold itself is validated for on-target SIRT5 engagement. Compound 37 demonstrated substantial selectivity for SIRT5 over SIRT2 and SIRT6 and acts via competitive inhibition with the succinyl-lysine substrate rather than the NAD+ cofactor [1]. The 4-chlorophenyl and hydroxyethyl modifications present in CAS 391220-42-1 represent rational structural diversification points within a proven pharmacophore, offering a structurally distinct tool compound for probing SIRT5 SAR [1].

SIRT5 inhibition Structure-activity relationship Cyanoacrylamide scaffold

N-(2-Hydroxyethyl) Substituent as a Physicochemical Differentiation Feature vs. N-Phenyl and N-Benzyl Cyanoacrylamide Analogs

The N-(2-hydroxyethyl) amide side chain of CAS 391220-42-1 introduces a primary alcohol moiety absent in the N-phenyl analog (compound 37, IC50 = 5.59 ± 0.75 μM [1]) and the N-(4-methoxybenzyl) furan analogs (compounds 33, 34, 37; GI50 = 5–16 μM [2]). The hydroxyethyl group adds one hydrogen-bond donor and one hydrogen-bond acceptor, increasing topological polar surface area (TPSA) relative to N-phenyl or N-benzyl analogs, which is predicted to improve aqueous solubility and reduce logP [3]. In the broader cyanoacrylamide class, such polarity-modulating substituents are critical for achieving favorable in vitro DMPK profiles while maintaining target engagement [3].

Aqueous solubility Hydrogen-bonding capacity Cyanoacrylamide analogs

Broad-Spectrum Cytotoxic Scaffold Heritage: Cross-Class Potency Context from Furan Cyanoacrylamide Analogs

Furan-containing cyanoacrylamide analogs within the 2-phenylacrylamide class have demonstrated broad-spectrum growth inhibition across multiple human cancer cell lines. Specifically, three furan analogs—(E)-3-(5-chlorofuran-2-yl)-2-cyano-N-(4-methoxybenzyl)acrylamide (33), (E)-3-(5-bromofuran-2-yl)-2-cyano-N-(4-methoxybenzyl)acrylamide (34), and (E)-2-cyano-3-(furan-3-yl)-N-(4-methoxybenzyl)acrylamide (37)—returned GI50 values of 5–16 μM [1]. The target compound (CAS 391220-42-1) preserves the furan-cyanoacrylamide core while incorporating a 4-chlorophenyl group on the furan ring, a substitution pattern that has not been evaluated within the published cytotoxicity datasets [1]. The 4-chlorophenyl group is a privileged pharmacophoric element in multiple bioactive compound classes, suggesting potential for distinct potency or selectivity profiles compared to the 5-chlorofuran and 5-bromofuran analogs [1].

Cytotoxicity Cancer cell lines GI50 Furan acrylamide

Purity and Analytical Characterization: Benchmarking Against Comparator-Grade Research Compounds

CAS 391220-42-1 is supplied at a standard research-grade purity of ≥95%, with supporting analytical characterization including NMR and HPLC available from multiple vendors [1]. This purity specification is consistent with the comparator-grade cyanoacrylamide standards used in published SIRT5 and cytotoxicity studies, where purity ≥95% is the accepted threshold for reproducible biochemical and cell-based assay data [2][3]. The availability of batch-specific QC data (NMR, HPLC) enables verification of structural identity and purity prior to experimental use, reducing the risk of batch-to-batch variability that can confound SAR interpretation [1].

Purity specification Quality control Procurement standard

Optimal Research and Procurement Application Scenarios for (E)-3-(5-(4-chlorophenyl)furan-2-yl)-2-cyano-N-(2-hydroxyethyl)acrylamide (CAS 391220-42-1)


SIRT5 Inhibitor Lead Optimization and Selectivity Profiling

This compound serves as a structurally differentiated analog within the (E)-2-cyano-3-(5-arylfuran-2-yl)acrylamide SIRT5 inhibitor series validated by Liu et al. [1]. Its 4-chlorophenyl furan substitution and N-(2-hydroxyethyl) amide group distinguish it from compound 37 (IC50 = 5.59 ± 0.75 μM, N-phenyl analog), enabling SAR expansion to probe the impact of halogen substitution on the furan aryl ring and hydrogen-bonding capacity of the amide side chain on SIRT5 inhibitory potency and selectivity over SIRT2 and SIRT6.

Physicochemical Property Optimization Studies for Cyanoacrylamide Lead Series

The N-(2-hydroxyethyl) substituent introduces polarity features absent in N-phenyl and N-benzyl analogs previously characterized for SIRT5 inhibition and broad-spectrum cytotoxicity [1][2]. This compound can be used to experimentally assess whether increased hydrogen-bonding capacity and reduced logP translate into improved aqueous solubility and favorable in vitro ADME parameters without abolishing target engagement, a critical step in hit-to-lead chemistry for this scaffold class.

Focused Cytotoxicity Screening of Underexplored Furan Substitution Patterns

Published furan cyanoacrylamide cytotoxicity data cover 5-chlorofuran, 5-bromofuran, and furan-3-yl analogs (GI50 = 5–16 μM) but do not include the 5-(4-chlorophenyl)furan motif [2]. Procuring CAS 391220-42-1 enables the first evaluation of this substitution pattern in broad-spectrum cancer cell line panels, potentially revealing differential sensitivity profiles compared to the characterized furan analogs.

Analytical Reference Standard for Cyanoacrylamide Method Development

With its defined purity (≥95%), molecular formula (C16H13ClN2O3, MW 316.74), and available batch-specific QC data [3], this compound can serve as an analytical reference standard for HPLC method development, mass spectrometry calibration, and NMR spectral library expansion within cyanoacrylamide-focused medicinal chemistry programs.

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